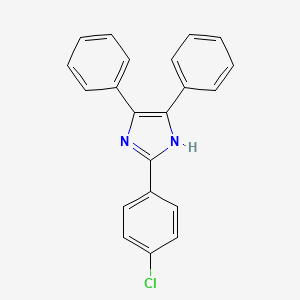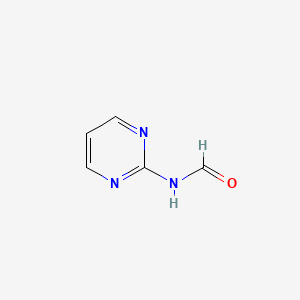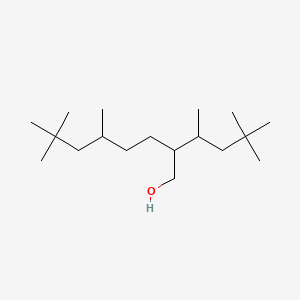
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a 4-chlorophenyl group and two phenyl groups attached to the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzil and ammonium acetate in the presence of acetic acid. The reaction mixture is heated to reflux, leading to the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of various functional groups onto the phenyl rings.
科学研究应用
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
- 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
属性
IUPAC Name |
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBHEMXPUMJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5496-32-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the crystal structure analysis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives?
A: Crystal structure analysis provides valuable information about the three-dimensional arrangement of atoms within a molecule. In the case of 4-(this compound-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, a derivative of this compound, X-ray crystallography revealed that the molecules form chains along the b-axis due to C–H⋅⋅⋅O intermolecular hydrogen bonds []. Additionally, the structure exhibits C–H⋅⋅⋅π interactions and intramolecular C–H⋅⋅⋅N hydrogen bonds []. These interactions contribute to the compound's overall stability and solid-state packing. Understanding these structural features can be crucial for further derivatization and exploration of its potential applications.
Q2: Has this compound or its derivatives shown potential in any biological applications?
A: While the provided research excerpts don't offer specific details on biological activity, a related compound, 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been identified as a potential inhibitor of P38 MAP Kinase []. P38 MAP Kinase plays a crucial role in inflammatory responses and other cellular processes. The ability of this derivative to potentially modulate P38 MAP Kinase activity suggests that this compound and its analogs could be further investigated for their potential therapeutic applications in inflammation-related diseases.
Q3: What are the common synthetic approaches for preparing this compound derivatives?
A: While the provided research doesn't specify the synthetic procedure for this compound itself, a related study highlights the synthesis of 1,2,4,5-tetraaryl substituted imidazoles, including compounds similar in structure []. This synthesis involves a one-pot four-component reaction, which offers advantages like operational simplicity and high atom economy. Such approaches could be adapted and optimized for the synthesis of this compound and its derivatives.
Q4: What is the potential of computational chemistry in furthering the research on this compound?
A: Computational chemistry tools, such as molecular docking, can be used to predict the binding affinity and interactions of this compound and its derivatives with specific biological targets. A related study used molecular docking to understand the inhibitory activity of similar compounds against glucosamine 6-phosphate (GlcN-6-P) synthase, a target for antimicrobial agents []. Applying similar computational techniques to this compound could identify potential therapeutic targets and guide the design of new derivatives with improved activity and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)

